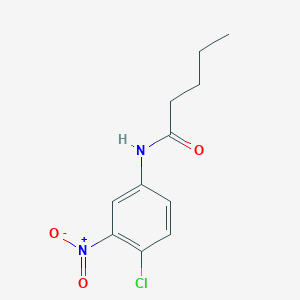
N-(4-chloro-3-nitrophenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-nitrophenyl)pentanamide: is a chemical compound with the molecular formula C11H13ClN2O3. It is known for its use as an intermediate in the synthesis of various pharmaceutical compounds, including anticoagulants like apixaban .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration and Chlorination: The synthesis begins with the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by chlorination to introduce the chloro group at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production typically involves large-scale nitration and chlorination reactions followed by amidation. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro group in N-(4-chloro-3-nitrophenyl)pentanamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: N-(4-amino-3-chlorophenyl)pentanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and pathways .
Biology and Medicine:
- Intermediate in the synthesis of pharmaceutical compounds like apixaban, an anticoagulant used to prevent blood clots .
Industry:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
- N-(4-chloro-3-nitrophenyl)acetamide
- N-(4-chloro-3-nitrophenyl)butanamide
- N-(4-chloro-3-nitrophenyl)hexanamide
Uniqueness:
Eigenschaften
IUPAC Name |
N-(4-chloro-3-nitrophenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-2-3-4-11(15)13-8-5-6-9(12)10(7-8)14(16)17/h5-7H,2-4H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNYHUKKOYSKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B5239565.png)
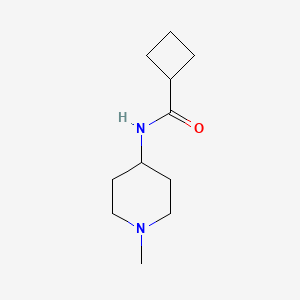
![3,4-diethoxy-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B5239571.png)
![N-[3-(dimethylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5239572.png)
![3-[(1-Anilino-2,2-diphenylethenyl)amino]propan-1-ol](/img/structure/B5239581.png)
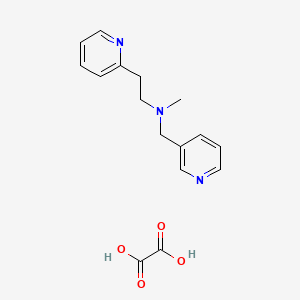
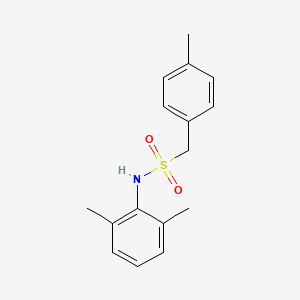
![N-(1-{1-[3-(5-methyl-2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5239608.png)
![N-(4-chlorophenyl)-2-[1-ethyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B5239616.png)
![3-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5239618.png)
![2-{[(4-Chloro-2-nitrophenyl)carbonyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5239621.png)
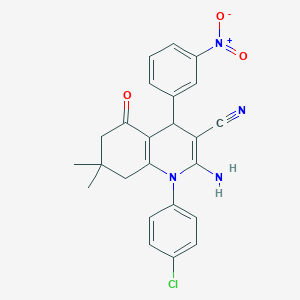
![1-[(4-Butoxyphenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5239641.png)
![3-chloro-N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B5239648.png)
